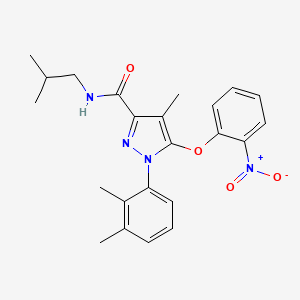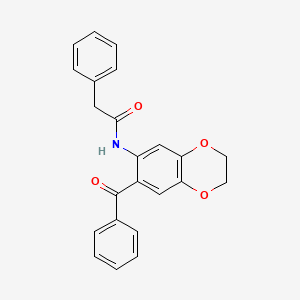
1-(2,3-Dimethylphenyl)-4-methyl-N-(2-methylpropyl)-5-(2-nitrophenoxy)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dimethylphenyl)-4-methyl-N-(2-methylpropyl)-5-(2-nitrophenoxy)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylphenyl)-4-methyl-N-(2-methylpropyl)-5-(2-nitrophenoxy)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The starting materials may include 2,3-dimethylphenyl hydrazine, 2-nitrophenol, and other reagents. The reaction conditions often involve:
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at elevated temperatures to increase the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethylphenyl)-4-methyl-N-(2-methylpropyl)-5-(2-nitrophenoxy)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylphenyl)-4-methyl-N-(2-methylpropyl)-5-(2-nitrophenoxy)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dimethylphenyl)-4-methyl-5-(2-nitrophenoxy)-1H-pyrazole-3-carboxamide: Lacks the N-(2-methylpropyl) group.
1-(2,3-Dimethylphenyl)-4-methyl-N-(2-methylpropyl)-5-phenoxy-1H-pyrazole-3-carboxamide: Lacks the nitro group.
Uniqueness
1-(2,3-Dimethylphenyl)-4-methyl-N-(2-methylpropyl)-5-(2-nitrophenoxy)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
1003454-49-6 |
|---|---|
Molecular Formula |
C23H26N4O4 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-(2,3-dimethylphenyl)-4-methyl-N-(2-methylpropyl)-5-(2-nitrophenoxy)pyrazole-3-carboxamide |
InChI |
InChI=1S/C23H26N4O4/c1-14(2)13-24-22(28)21-17(5)23(31-20-12-7-6-10-19(20)27(29)30)26(25-21)18-11-8-9-15(3)16(18)4/h6-12,14H,13H2,1-5H3,(H,24,28) |
InChI Key |
DXYQFDFUXGSONL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C(C(=N2)C(=O)NCC(C)C)C)OC3=CC=CC=C3[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-3-(4-fluorophenyl)-7-(3-pyridylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11185440.png)

![2-[(2-fluorobenzyl)sulfanyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B11185450.png)
![4-({[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B11185456.png)
![3-{5H,6H,7H-Cyclopenta[B]pyridin-3-YL}-1-(3-methylphenyl)urea](/img/structure/B11185457.png)
![N-(4-ethylphenyl)-2-[2-(methoxymethyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetamide](/img/structure/B11185470.png)
![6-[(4-Methoxyphenyl)carbonyl]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B11185475.png)
![N-(4-fluorobenzyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11185476.png)
![4-[2-[9-(4-propan-2-ylphenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethyl]morpholine](/img/structure/B11185478.png)
![3-amino-7-(2-furyl)-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one](/img/structure/B11185484.png)
![Methyl 2-methyl-4-(naphthalen-1-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11185488.png)
![6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(4-benzylpiperazin-1-yl)pyrimidin-4(3H)-one](/img/structure/B11185491.png)
![7-[4-(Methoxycarbonyl)phenyl]-2-(methylsulfanyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11185499.png)
![Pyrimido[1,2-a]benzimidazole-1-carboxylic acid, 1,2,3,4-tetrahydro-3-oxo-, ethyl ester](/img/structure/B11185507.png)
